molecular formula C16H18Hg B14634860 Bis(2,4-dimethylphenyl)mercury CAS No. 56457-44-4

Bis(2,4-dimethylphenyl)mercury

Cat. No.: B14634860
CAS No.: 56457-44-4
M. Wt: 410.91 g/mol
InChI Key: RIKKRDCPNUHYMJ-UHFFFAOYSA-N
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Description

Bis(2,4-dimethylphenyl)mercury is an organomercury compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-dimethylphenyl)mercury typically involves the reaction of mercury(II) acetate with 2,4-dimethylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Hg(OAc)2+2C6H3(CH3)2MgBr(C6H3(CH3)2)2Hg+2Mg(OAc)BrHg(OAc)_2 + 2 C_6H_3(CH_3)_2MgBr \rightarrow (C_6H_3(CH_3)_2)_2Hg + 2 Mg(OAc)Br Hg(OAc)2​+2C6​H3​(CH3​)2​MgBr→(C6​H3​(CH3​)2​)2​Hg+2Mg(OAc)Br

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-dimethylphenyl)mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: Reduction reactions can convert it back to elemental mercury or other mercury(I) compounds.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: Mercury(II) oxide (HgO) or mercury(II) chloride (HgCl₂).

    Reduction: Elemental mercury (Hg) or mercury(I) chloride (Hg₂Cl₂).

    Substitution: Various substituted phenylmercury compounds depending on the reagents used.

Scientific Research Applications

Bis(2,4-dimethylphenyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis(2,4-dimethylphenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. It can also interact with nucleic acids, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • Bis(phenyl)mercury
  • Bis(4-methylphenyl)mercury
  • Bis(2,6-dimethylphenyl)mercury

Uniqueness

Bis(2,4-dimethylphenyl)mercury is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature can result in different chemical and biological properties compared to other organomercury compounds.

Properties

CAS No.

56457-44-4

Molecular Formula

C16H18Hg

Molecular Weight

410.91 g/mol

IUPAC Name

bis(2,4-dimethylphenyl)mercury

InChI

InChI=1S/2C8H9.Hg/c2*1-7-4-3-5-8(2)6-7;/h2*3-4,6H,1-2H3;

InChI Key

RIKKRDCPNUHYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[Hg]C2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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